molecular formula C13H19N3O2 B13686390 Tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B13686390
M. Wt: 249.31 g/mol
InChI Key: XCVRXRPXFKPWNA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a pyrazine heterocycle at the 3-position. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. With a molecular formula of C₁₃H₂₀N₄O₂ and a molecular weight of 264.32 g/mol, it is characterized by high purity (>95%) and stability under standard storage conditions . Its structural versatility allows for modifications at the pyrazine ring or pyrrolidine backbone, enabling diverse pharmacological applications.

Properties

IUPAC Name

tert-butyl 3-pyrazin-2-ylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-4-10(9-16)11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVRXRPXFKPWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrazine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes .

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine-Pyrazine Derivatives

The following table summarizes structurally related compounds, emphasizing differences in substituents, molecular properties, and applications:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Notes Reference
Tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate (1186298-86-1) C₁₃H₂₀N₄O₂ 264.32 Pyrazin-2-yl at C3; tert-Boc at N1 Intermediate for kinase inhibitors
Tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (1228665-86-8) C₁₆H₂₄N₂O₃ 292.37 Methoxy-methylpyridine at C3 Used in ligand design for receptor targets
Tert-butyl 3-(((2-oxo-2-(pyrazin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate (1420995-44-3) C₁₆H₂₄N₄O₃ 320.39 Extended aminomethyl-oxoethyl-pyrazine chain Enhances solubility and binding affinity
Tert-butyl 3-(6-chloropyrazin-2-ylamino)pyrrolidine-1-carboxylate (N/A) C₁₃H₁₉ClN₄O₂ ~298.77 (estimated) Chloro-substituted pyrazine at C3 Modulates electronic properties
Tert-butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate (1353958-77-6) C₁₆H₂₁N₃O₃ 303.36 Benzoxazole ring at C3 Potential anticancer applications
Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (569667-93-2) C₁₂H₂₂N₂O₄ 258.32 Methoxy-methylcarbamoyl group at C3 Enhances metabolic stability

Key Differences in Properties and Reactivity

The benzoxazole analog (CAS 1353958-77-6, ) offers aromaticity and planar geometry, favoring π-π stacking in biological targets.

Steric and Solubility Considerations: The aminomethyl-oxoethyl-pyrazine variant (CAS 1420995-44-3, ) increases hydrophilicity due to the extended polar chain, enhancing aqueous solubility. Methoxy-methylpyridine substitution (CAS 1228665-86-8, ) introduces steric bulk, which may hinder binding in narrow enzyme pockets.

Synthetic Utility :

  • The tert-butyl carbamate group (Boc) in all analogs serves as a protective group for amines, enabling selective deprotection during multi-step syntheses .
  • The methoxy-methylcarbamoyl derivative (CAS 569667-93-2, ) is tailored for amide bond formation, facilitating peptide-like linkages.

Biological Activity

Tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}N2_{2}O2_{2}, with a molecular weight of approximately 249.31 g/mol. The compound features a pyrrolidine ring and a pyrazine moiety, along with a tert-butyl ester group, which enhances its solubility and stability. Its heterocyclic structure allows for diverse interactions with biological targets, making it a candidate for drug discovery efforts.

Mechanisms of Biological Activity

Preliminary studies indicate that this compound exhibits enzyme inhibition properties. The proposed mechanism involves binding to the active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This interaction can lead to modulation of various biochemical pathways, although specific molecular targets remain to be fully elucidated.

Interaction Studies

Interaction studies are critical for understanding the biological mechanisms of this compound. These studies may focus on:

  • Enzyme Inhibition : Assessing the compound's ability to inhibit specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : Evaluating how the compound interacts with different proteins to potentially alter their function.
  • Cell-Based Assays : Testing the compound's effects on cellular processes, such as proliferation or apoptosis.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures often exhibit significant biological activities. For example, related pyrazine derivatives have shown antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess antimicrobial activity .

Case Studies

Several case studies have explored the pharmacological potential of pyrazine derivatives:

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated minimum inhibitory concentrations (MIC) against bacterial strains ranging from 250 μg/mL to lower values depending on structural modifications .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines like IL-17 and TNFα, showcasing IC50_{50} values in the nanomolar range, indicating potent anti-inflammatory properties .

Comparative Analysis

The following table highlights the uniqueness of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylateC12_{12}H16_{16}N2_{2}O2_{2}Contains a pyridine ring instead of pyrazine
Tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylateC12_{12}H16_{16}N2_{2}O3_{3}Features an ether linkage instead of an amine
Tert-butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylateC12_{12}H18_{18}N4_{4}O2_{2}Incorporates an amino group instead of an ether

The distinct substitution pattern and presence of the tert-butyl ester group significantly influence the reactivity, solubility, and potential biological activity compared to similar compounds.

Applications in Drug Discovery

This compound serves as a valuable building block in medicinal chemistry for synthesizing bioactive molecules targeting specific biological pathways. Its versatility makes it applicable in:

  • Drug Development : Exploring new therapeutic agents targeting diseases such as cancer or infections.
  • Chemical Biology : Investigating enzyme mechanisms and protein interactions.

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